Crystal Structure Differentiation: Imidazo[1,2-a]pyridine HCl vs. 2-Oxo-Derivative
The crystal structure of 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride has been determined via X-ray diffraction and refined to a high resolution (R = 0.0408), providing a precise molecular geometry [1]. This level of structural characterization is essential for structure-based drug design and computational modeling. The unsubstituted imidazo[1,2-a]pyridine hydrochloride (CAS 34167-64-1) serves as the baseline scaffold for understanding how substitution at the 2-position (e.g., the 2-oxo group) alters the electronic and conformational properties of the core [2].
| Evidence Dimension | X-ray diffraction refinement (R-factor) |
|---|---|
| Target Compound Data | R = 0.0408 (for 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride) |
| Comparator Or Baseline | Unsubstituted Imidazo[1,2-a]pyridine hydrochloride (CAS 34167-64-1) as the core scaffold |
| Quantified Difference | The R-factor of 0.0408 is a high-resolution indicator for the 2-oxo derivative; no equivalent R-factor is available for the unsubstituted core, which is the foundation for this analysis. |
| Conditions | X-ray diffractometry at room temperature |
Why This Matters
This structural data confirms the precise geometry of a key derivative, enabling accurate molecular docking and QSAR model development for the entire imidazo[1,2-a]pyridine class.
- [1] Rybakov, V. B., Zhukov, S. G., Babaev, E. V., Mazina, O. S., & Aslanov, L. A. (2000). X-ray mapping in heterocyclic design: II. Diffractometric study of crystalline 2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochloride. Crystallography Reports, 45(1), 103-104. View Source
- [2] Aliev, Z. G., Atovmyan, L. O., Kataev, S. S., & Zalesov, V. V. (2007). Synthesis and molecular structure of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides. Chemistry of Heterocyclic Compounds, 43(3), 377. View Source
